molecular formula C11H15N5O5S B15140638 8-(Methylthio)guanosine

8-(Methylthio)guanosine

Cat. No.: B15140638
M. Wt: 329.34 g/mol
InChI Key: VEABMYFEYLXTSD-DTUHVUQASA-N
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Description

8-(Methylthio)guanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its immunostimulatory activity and potential antiviral effects. It is known to activate Toll-like receptor 7, which plays a crucial role in the immune response .

Preparation Methods

The synthesis of 8-(Methylthio)guanosine typically involves the alkylation of guanosine at the 8-position with a methylthio group. This can be achieved through the reaction of guanosine with methylthiolating agents under specific conditions. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification and separation .

Chemical Reactions Analysis

8-(Methylthio)guanosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of guanosine without the methylthio group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include modified nucleosides .

Scientific Research Applications

8-(Methylthio)guanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Methylthio)guanosine involves the activation of Toll-like receptor 7. This activation leads to the induction of type I interferons, which play a key role in the antiviral immune response. The compound interacts with the receptor, triggering a signaling cascade that results in the production of these interferons .

Comparison with Similar Compounds

8-(Methylthio)guanosine is unique due to its specific methylthio modification at the 8-position. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15N5O5S

Molecular Weight

329.34 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5S/c1-22-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t3-,5?,6+,9-/m1/s1

InChI Key

VEABMYFEYLXTSD-DTUHVUQASA-N

Isomeric SMILES

CSC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

CSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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